2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanamide
Overview
Description
2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanamide is a useful research compound. Its molecular formula is C13H20N2O3S and its molecular weight is 284.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.11946368 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Research efforts have been dedicated to synthesizing and characterizing compounds with structures similar to "2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanamide," focusing on their potential applications in various fields, including materials science and pharmaceuticals. For example, the study of novel polyamides and polyimides based on noncoplanar methyl substitution demonstrates the importance of structural modification in achieving desirable material properties such as solubility, thermal stability, and mechanical strength (Liaw, Huang, & Chen, 2006).
Antimicrobial Activity
Compounds carrying the sulfonamide moiety, similar to the one in the query compound, have been evaluated for their antimicrobial activity. A notable study synthesized a series of derivatives to assess their efficacy against a range of bacteria and fungi, revealing promising antimicrobial properties that could lead to new therapeutic agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Enzyme Inhibition for Disease Treatment
Analogous compounds have been identified as potential enzyme inhibitors with therapeutic applications in diseases such as diabetes. The development of dipeptidyl peptidase IV (DPP-4) inhibitors exemplifies the role of such compounds in creating effective treatments for type 2 diabetes, highlighting the therapeutic potential of targeted enzyme inhibition (Edmondson et al., 2006).
Material Science Applications
The exploration of sulfobetaine copolymers, incorporating zwitterionic and hydrophobic components, has opened new avenues in material science, particularly in developing antifouling surfaces and biomedical devices. The synthetic approach involving postpolymerization modification of poly(pentafluorophenyl acrylate) showcases the versatility and potential of these materials for a broad range of applications (Woodfield, Zhu, Pei, & Roth, 2014).
Properties
IUPAC Name |
2-(3,4-dimethyl-N-methylsulfonylanilino)butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-5-12(13(14)16)15(19(4,17)18)11-7-6-9(2)10(3)8-11/h6-8,12H,5H2,1-4H3,(H2,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBILTMYDZZXFCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)N(C1=CC(=C(C=C1)C)C)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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